Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613747
InChI: InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H
SMILES: COC(=O)C12CCCC(C1)(CC2)N.Cl
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71 g/mol

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13613747

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride -

Specification

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
IUPAC Name methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H17NO2.ClH/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9;/h2-7,11H2,1H3;1H
Standard InChI Key SGSGQYLLBKLSQL-UHFFFAOYSA-N
SMILES COC(=O)C12CCCC(C1)(CC2)N.Cl
Canonical SMILES COC(=O)C12CCCC(C1)(CC2)N.Cl

Introduction

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride is a complex organic compound belonging to the class of bicyclic compounds. It is specifically categorized under amino acids and derivatives due to its structural features, which include an amino group and a carboxylate group within a bicyclic framework. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activity and structural complexity.

Chemical Reactivity

The compound can participate in various chemical reactions, including both electrophilic and nucleophilic reactions, depending on the conditions. This reactivity is crucial for its potential applications in organic synthesis and drug development.

Synthesis Methods

The synthesis of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, they generally include complex transformations that require precise control over reaction conditions.

Potential Therapeutic Applications

Research into the biological activity and potential therapeutic uses of this compound is ongoing. Its unique structure suggests potential interactions with biological targets, although specific pathways and interactions require further elucidation.

Drug Development

Bicyclic compounds like methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride are significant in drug discovery due to their structural complexity and potential biological activity. Similar bicyclic scaffolds, such as the 2-azabicyclo[3.2.1]octane scaffold, have shown promise in drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator